molecular formula C7H3N3O3 B11910095 6-Nitro-3H-indazol-3-one CAS No. 61976-44-1

6-Nitro-3H-indazol-3-one

Cat. No.: B11910095
CAS No.: 61976-44-1
M. Wt: 177.12 g/mol
InChI Key: RBLUNHLISNCJEE-UHFFFAOYSA-N
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Description

Significance of Indazolone Scaffolds in Contemporary Organic and Medicinal Chemistry

Indazolone scaffolds are recognized as "privileged structures" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. researchgate.net The unique chemical properties and tautomeric forms of the indazole ring system contribute to its wide range of biological activities. researchgate.netaustinpublishinggroup.com

Derivatives of indazole and indazolone have been extensively studied and are found in numerous commercially available drugs and compounds currently in clinical investigation. researchgate.netrsc.org The broad spectrum of pharmacological effects associated with these scaffolds includes:

Anti-inflammatory properties researchgate.netresearchgate.net

Antitumor and anticancer activities researchgate.netresearchgate.netmdpi.com

Antibacterial and antifungal effects researchgate.netscielo.br

Antiviral, including anti-HIV, activity researchgate.net

Cardiovascular applications, such as angiotensin II receptor antagonism

The development of synthetic methodologies to access these core structures is a significant focus of organic chemistry research. acs.orgucdavis.edu Mild and efficient methods for creating substituted indazolones are highly sought after to build libraries of diverse molecules for screening and drug development. acs.org

Historical Context and Initial Investigations of 6-Nitro-3H-indazol-3-one

The indazole ring system was first defined by Emil Fischer. researchgate.net Since its discovery, the synthesis and functionalization of indazoles have been a subject of continuous research. Investigations into nitro-substituted indazoles have been a specific area of interest, as the introduction of a nitro group can significantly modulate a molecule's electronic properties and biological activity. mdpi.comgrafiati.com

Early and ongoing research has explored various isomers of nitroindazole. For instance, studies have focused on the synthesis and biological evaluation of 5-nitro and 7-nitroindazoles, as well as their N-alkylated derivatives, to understand their electrochemical properties and electronic distribution. arabjchem.org The synthesis of 3-methyl-6-nitro-1H-indazole, a key intermediate for the anticancer drug pazopanib, has also been extensively documented, with methods including direct and indirect nitration. grafiati.comliskonchem.com

Specific investigations into 6-nitro-1H-indazole derivatives have been performed to create novel compounds with potential therapeutic applications. scielo.br For example, new series of 2-azetidinone derivatives of 6-nitro-1H-indazole have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. scielo.br Furthermore, the synthesis of 3-chloro-6-nitro-1H-indazole has served as a precursor for creating new heterocyclic systems with potential antileishmanial activity. nih.govtaylorandfrancis.com While a specific seminal paper on the initial synthesis of this compound is not readily highlighted in broad surveys, its investigation is a logical progression within the extensive historical study of nitroindazoles and their isomers.

Rationale for Comprehensive Investigation into the Chemistry and Potential Applications of this compound

The primary rationale for a thorough investigation of this compound is rooted in the proven therapeutic potential of the indazolone scaffold and the unique properties imparted by the nitro substituent. The placement of functional groups on the indazole ring is critical in determining the compound's interaction with biological targets.

Key motivations for its study include:

Drug Discovery: As a member of a pharmacologically significant class of compounds, this compound is a candidate for screening against a wide array of diseases. researchgate.netontosight.ai The specific substitution pattern may offer novel activity or improved selectivity compared to other known indazolones.

Enhanced Biological Activity: The nitro group is a strong electron-withdrawing group that can alter the molecule's reactivity and binding capabilities. In some contexts, such as in treatments for Chagas disease, the nitro group is proposed to enhance trypanocidal activity by inducing oxidative stress in the target parasite. mdpi.comgrafiati.com Investigating the 6-nitro isomer is crucial to understanding how positional changes of this group affect efficacy and selectivity. taylorandfrancis.com

Intermediate for Chemical Synthesis: this compound serves as a valuable building block for the synthesis of more complex molecules. scielo.br The nitro group can be chemically reduced to an amino group, providing a reactive handle for further functionalization and the creation of new series of compounds. mdpi.com This makes it an important intermediate for developing libraries of derivatives for structure-activity relationship (SAR) studies.

The systematic exploration of isomers like this compound is a fundamental aspect of medicinal chemistry, aiming to map the chemical space around a privileged scaffold to discover new and effective therapeutic agents. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61976-44-1

Molecular Formula

C7H3N3O3

Molecular Weight

177.12 g/mol

IUPAC Name

6-nitroindazol-3-one

InChI

InChI=1S/C7H3N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H

InChI Key

RBLUNHLISNCJEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=NC2=O

Origin of Product

United States

Synthetic Methodologies for 6 Nitro 3h Indazol 3 One

Classical Multi-Step Synthesis Approaches

Traditional synthetic routes to indazolones are characterized by a sequence of discrete, well-defined steps, allowing for the isolation and purification of intermediates. This ensures high purity of the final product, which is critical for applications in medicinal chemistry and materials science.

The rational design of a synthesis for 6-Nitro-3H-indazol-3-one begins with the selection of an appropriate starting material. The core structure suggests two primary retrosynthetic disconnections, leading to two main classes of precursors:

Substituted Anthranilic Acids: A well-established route to indazolones involves the cyclization of 2-aminobenzoic acid derivatives. For the target molecule, 2-amino-5-nitrobenzoic acid is a logical and commercially available precursor. thermofisher.com The synthesis involves the diazotization of the amino group, followed by a reductive intramolecular cyclization to form the pyrazole (B372694) ring fused to the benzene (B151609) core. The carboxyl group is the source of the carbonyl at the 3-position.

Substituted o-Nitrotoluenes or o-Nitrobenzyl Alcohols: An alternative approach, known as the Davis-Beirut reaction, utilizes o-nitrobenzyl derivatives. Current time information in Bangalore, IN.researchgate.net A suitable precursor for this compound would be a derivative like (2-methyl-4-nitrophenyl)sulfonamide or a related (2-nitrophenyl)methanol derivative. This pathway involves the in-situ generation of a highly reactive o-nitrosobenzaldehyde intermediate, which then cyclizes. Current time information in Bangalore, IN.researchgate.net The photochemical generation of this intermediate from o-nitrobenzyl alcohols represents a milder alternative to harsh basic conditions. Current time information in Bangalore, IN.

Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts. For the synthesis of indazolones and their nitro-substituted analogues, several factors are critical:

Temperature Control: Nitration reactions, often a key step in introducing the nitro group onto the aromatic ring, typically require low temperatures (e.g., 0–5°C) to control regioselectivity and prevent over-nitration. scielo.br

pH and Catalysis: In the Davis-Beirut reaction pathway, strong bases like potassium hydroxide (B78521) (KOH) were historically used under high temperatures. Current time information in Bangalore, IN. However, photochemical methods can proceed in buffered aqueous solutions, such as phosphate-buffered saline (PBS), which helps stabilize pH-sensitive intermediates. Current time information in Bangalore, IN. Acid catalysts are employed in cyclization steps involving diazonium salts.

Solvent Systems: The choice of solvent depends on the specific reaction step. Nitrations are commonly performed in strong acids like a mixture of sulfuric and nitric acid. scielo.br Cyclization reactions may use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com Photochemical syntheses have been successfully conducted in aqueous media, sometimes with a co-solvent like DMSO to improve the solubility of reactants. Current time information in Bangalore, IN.

The following table summarizes reaction conditions used in the synthesis of analogous indazolone compounds, providing a model for the synthesis of this compound.

PrecursorReagents & ConditionsSolventYieldReference
o-Nitrobenzyl alcoholPrimary Amine, UV light ( >365 nm), 24hPhosphate-Buffered Saline (PBS)60-83% Current time information in Bangalore, IN.
3-MethylindazoleHNO₃/H₂SO₄, 0-5°CSulfuric Acid scielo.br
6-Methoxy-1-tetraloneHNO₃/Acetic Anhydride (B1165640), 0°C, 2hAcetic Acid33% nih.govrsc.org
2-Ethyl-5-nitroanilinetert-Butyl nitrite (B80452), 20°C, 30 minGlacial Acetic Acid98% google.com

The isolation and purification of this compound from the reaction mixture is essential to obtain a product of high purity. Standard laboratory techniques are employed:

Extraction: After the reaction is complete, the product is typically extracted from the aqueous phase using an organic solvent such as ethyl acetate (B1210297) or chloroform. nih.govgoogle.com

Washing: The organic layer is washed with aqueous solutions, like saturated sodium bicarbonate (NaHCO₃), to remove acidic impurities or unreacted starting materials. google.com

Drying and Evaporation: The isolated organic layer is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before the solvent is removed under reduced pressure. rsc.orggoogle.com

Chromatography and Recrystallization: The crude product is often purified using silica (B1680970) gel column chromatography. scielo.brwiley-vch.de The choice of eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) is determined by the polarity of the compound, often guided by thin-layer chromatography (TLC) analysis. rsc.orgwiley-vch.de Final purification can be achieved by recrystallization from a suitable solvent like acetone (B3395972) or ethanol. scielo.brwiley-vch.de

Optimization of Reaction Conditions and Solvent Systems

Expedited and One-Pot Synthesis Protocols

To improve efficiency, reduce waste, and shorten synthesis times, modern organic chemistry has focused on developing expedited and one-pot procedures. These methods are highly valuable for creating libraries of compounds for screening purposes.

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all within a single reaction flask. A one-pot reductive cyclization is a prime example applicable to this compound synthesis. For instance, a suitably substituted dinitro-aromatic compound could be selectively reduced and cyclized in one step using reagents like triethylphosphite or under catalytic hydrogenation conditions. nih.gov Similarly, reductive coupling of N-alkyl-6-nitroindazoles with other reactants in the presence of reducing agents like stannous chloride (SnCl₂) has been shown to be an effective one-pot method for generating complex indazole derivatives. researchgate.net

The use of non-conventional energy sources can dramatically accelerate organic reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often increasing yields. le.ac.ukchemdad.com The synthesis of various indazole derivatives has been successfully achieved using microwave heating, which provides rapid and uniform heating of the reaction mixture. chemdad.com This technique is particularly effective for cyclization and condensation reactions.

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The formation and collapse of cavitation bubbles create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. This method has been applied to the synthesis of complex heterocyclic systems and could be a viable strategy for producing this compound.

The table below compares conventional and microwave-assisted synthesis for a related indazole formation, highlighting the efficiency gains of the latter.

ReactionMethodReaction TimeYieldReference
Hydrazone CyclizationConventional Heating6 hoursModerate
Hydrazone CyclizationMicrowave Irradiation10 minutesExcellent
Knoevenagel CondensationConventional Heating15-24 hours le.ac.uk
Knoevenagel CondensationMicrowave Irradiation0.5-1 minute81-99% le.ac.uk

Tandem Reaction Sequences

Catalytic and Green Chemistry Approaches in this compound Synthesis

The synthesis of indazole and indazolone derivatives has increasingly moved towards catalytic and green chemistry methodologies to enhance efficiency and reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous substances, and improving atom economy. While direct catalytic routes to this compound are not extensively documented, principles can be drawn from the synthesis of related indazole structures.

Transition Metal-Catalyzed Methods

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic scaffolds like the indazole core under mild conditions. Various metals, including palladium, copper, and rhodium, have been employed.

Copper-catalyzed reactions are particularly prominent in indazole synthesis. For instance, a one-pot, three-component reaction using a copper catalyst can produce 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org Copper(II) acetate has been used to catalyze the reaction of 2-formylboronic acids with diazodicarboxylates, followed by ring closure to form 1N-alkoxycarbonyl indazoles. rsc.orgresearchgate.net Furthermore, the functionalization of nitroindazoles has been achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov Heterogeneous copper oxide nanoparticles supported on activated carbon have also been developed for the green synthesis of 2H-indazoles. acs.org

Palladium catalysts are well-known for their utility in cross-coupling reactions. Methods such as the Suzuki or Heck reactions can be used to functionalize the C-3 position of a pre-formed 6-nitroindazole (B21905) ring, which is a key precursor. google.com

More advanced methods include rhodium(III)-catalyzed C-H bond functionalization, which allows for the direct synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes in a single, efficient step. acs.org Iron, an abundant and non-toxic metal, has also been used as a reducing agent in one-pot multicomponent protocols starting from nitroindazoles.

Table 1: Examples of Transition Metal-Catalyzed Syntheses for Indazole Scaffolds
Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Copper(I) Iodide (CuI)1,3-Dipolar Cycloaddition (Click Chemistry)3-chloro-6-nitro-1H-indazole derivatives, azidesTriazolyl-nitroindazole derivatives organic-chemistry.org
Copper(II) Acetate (Cu(OAc)₂)C-N Bond Formation / Cyclization2-formylboronic acids, diazodicarboxylates1N-alkoxycarbonyl indazoles rsc.orgresearchgate.net
Palladium(II) Acetate (Pd(OAc)₂)Heck Reaction3-iodo-6-nitro-1H-indazole, 2-vinyl pyridineFunctionalized 6-nitroindazole google.com
[Cp*RhCl₂]₂ / AgSbF₆C-H Activation / AnnulationAzobenzenes, AldehydesN-Aryl-2H-indazoles acs.org
CuO Nanoparticles on Activated CarbonOne-pot, 3-component reaction2-bromo benzaldehydes, amines, sodium azide2H-Indazoles acs.org

Organocatalysis and Biocatalysis

Organocatalysis , which uses small, metal-free organic molecules to catalyze reactions, is a rapidly growing field within green chemistry. rsc.org While specific applications for the synthesis of this compound are sparse, the principles have been applied to similar structures. For example, chiral phosphoric acid has been used for the asymmetric synthesis of arylindolyl indolin-3-ones, demonstrating the potential for organocatalysis to create complex heterocyclic structures with high stereoselectivity. rsc.org Such catalysts often operate through mechanisms like hydrogen bonding to activate substrates.

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, aqueous conditions. researchgate.net This approach is highly aligned with green chemistry principles. Research has shown that engineered methyltransferases can achieve highly regioselective N-methylation of indazoles, producing the less thermodynamically stable regioisomer, a feat that is challenging with traditional chemical methods. nih.gov Another innovative biocatalytic approach involves nitroreductase-triggered indazole formation, where enzymes like NfsA convert 2-nitrobenzylamine derivatives into reactive intermediates that spontaneously cyclize to form the indazole ring. researchgate.net This suggests a potential green pathway where a suitably substituted dinitro-aromatic precursor could be enzymatically transformed into this compound.

Solvent-Free and Aqueous Medium Syntheses

A key goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents.

Aqueous Medium Syntheses: A significant advancement in the synthesis of the indazolone core involves a photochemical approach. ucdavis.edunih.govnih.gov In this method, an o-nitrobenzyl alcohol derivative is irradiated with UV light in an aqueous phosphate-buffered saline (PBS) solution at room temperature. ucdavis.edunih.govnih.gov The light triggers the conversion of the nitro group to a nitroso intermediate, which then cyclizes with a primary amine to form the 1,2-dihydro-3H-indazol-3-one product. ucdavis.eduorganic-chemistry.org This method is exceptionally mild and environmentally friendly, avoiding harsh reagents and organic solvents. nih.gov To synthesize the 6-nitro derivative, a starting material like (2,4-dinitrophenyl)methanol would likely be required.

Solvent-Free Syntheses: Several methods for preparing indazole derivatives have been developed under solvent-free conditions, often accelerated by microwave irradiation. mdpi.comajol.info These one-pot, multicomponent reactions can efficiently produce complex molecules like triazolo[1,2-a]indazole-triones. researchgate.netarabjchem.orgijnc.ir Catalysts in these reactions are often reusable solid-supported reagents, such as tungstosilicic acid or La₀.₅Ca₀.₅CrO₃ nanoparticles, which further enhances the green credentials of the process by simplifying work-up and allowing for catalyst recycling. mdpi.comajol.infoarabjchem.org

Table 2: Green Synthetic Approaches to Indazolone and Related Scaffolds
MethodologyKey ConditionsStarting Materials (Example)Green Chemistry Principle(s)Reference
Photochemical CyclizationUV light (λ >365 nm), Aqueous PBS buffer, Room Temp.o-nitrobenzyl alcohol, primary amineAqueous solvent, Ambient conditions, High atom economy ucdavis.edunih.govnih.gov
Microwave-Assisted SynthesisSolvent-free, La₀.₅Ca₀.₅CrO₃ catalyst, MW irradiationDimedone, phenyl urazole, aldehydeSolvent-free, Energy efficiency, Reusable catalyst ajol.info
Heterogeneous CatalysisSolvent-free, Tungstosilicic acid catalyst, 100 °CDimedone, urazole, aldehydeSolvent-free, Reusable catalyst arabjchem.org
Biocatalytic N-methylationEngineered methyltransferase, Aqueous bufferIndazole, IodoalkaneHigh selectivity, Aqueous solvent, Mild conditions nih.gov

Process Chemistry and Scale-Up Considerations for this compound Production

Translating a laboratory synthesis into a large-scale industrial process presents numerous challenges related to safety, cost, efficiency, and robustness. For this compound, the scale-up strategy would heavily depend on the chosen synthetic route.

For the photochemical synthesis , scaling up from lab to industrial production is not trivial. In conventional batch reactors, the penetration of light is limited by the Beer-Lambert law, leading to non-uniform irradiation, longer reaction times, and potential side product formation as the reactor size increases. researchgate.net Continuous flow photochemistry offers a solution to these problems. mdpi.compharmaron.com By using microreactors or coiled tubing with a small path length, a uniform and efficient irradiation of the reaction mixture can be maintained, regardless of the total production volume. researchgate.netcore.ac.uk This allows for precise control over reaction parameters, improved safety, and significantly higher throughput, making it a viable strategy for the kilogram-scale production of photochemical products. mdpi.compharmaron.com

For catalytic methods , process development often focuses on optimizing catalyst loading, reaction time, and product isolation. A patent for the commercial production of nitroindazoles highlights the importance of choosing reagents and solvents that facilitate a simple, one-step process without the need for complex work-up procedures or large excesses of reagents. google.com The use of heterogeneous or solid-supported catalysts is highly advantageous for scale-up. acs.orgbibliomed.org These catalysts can be easily separated from the reaction mixture by filtration, which simplifies purification and allows the catalyst to be recycled and reused, reducing both cost and waste. An example from process development for a related indazole involved a copper-catalyzed intramolecular Ullmann cyclization, where optimization of the base, solvent, and catalyst loading was critical for achieving a robust and scalable process. acs.org

Chemical Reactivity and Derivatization Strategies of 6 Nitro 3h Indazol 3 One

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group at the 6-position of the indazolone ring plays a crucial role in its reactivity. This group can be transformed into other functionalities or can activate the aromatic ring for specific reactions.

Reduction to Amino and Subsequent Functionalization (e.g., acylation, diazotization)

The reduction of the nitro group to an amino group is a fundamental transformation that opens up numerous avenues for further derivatization. This conversion is often a key step in the synthesis of various biologically active compounds. researchgate.net

Reduction: The nitro group of 6-nitro-1H-indazole can be effectively reduced to an amino group using various reducing agents. A common and environmentally friendly method involves the use of iron (Fe) in the presence of an acid, such as acetic acid, in a suitable solvent like ethanol. researchgate.net This method is often preferred due to its cost-effectiveness and relatively mild reaction conditions. Other reducing systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid, are also effective.

Subsequent Functionalization:

Acylation: The resulting 6-amino-3H-indazol-3-one can readily undergo acylation reactions. For instance, reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. sci-hub.se This functionalization is often employed to modify the electronic and lipophilic properties of the molecule.

Diazotization: The amino group can be converted into a diazonium salt by treatment with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium. sci-hub.se This diazonium intermediate is highly reactive and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions, including halogens, cyano groups, and hydroxyl groups.

Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Ring

The presence of the strongly electron-withdrawing nitro group at the 6-position activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). pressbooks.publibretexts.orglibretexts.orgjuniperpublishers.com This reaction allows for the direct replacement of a leaving group on the ring, typically a halogen, by a nucleophile.

For SNAr to occur efficiently, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. pressbooks.publibretexts.org In the case of a halogenated 6-nitro-3H-indazol-3-one derivative, a nucleophile can attack the carbon atom bearing the halogen, leading to the substitution product. The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.publibretexts.org The rate of this reaction is influenced by the nature of the nucleophile and the specific reaction conditions.

Functionalization of the Indazolone Core

The indazolone core itself offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation and N-Acylation Reactions at Positions 1 and 2

The indazole ring system contains two nitrogen atoms, N1 and N2, which can be alkylated or acylated. The regioselectivity of these reactions is influenced by steric effects and the reaction conditions. thieme-connect.de

N-Alkylation: Alkylation of the indazole nitrogen can be achieved using various alkylating agents, such as alkyl halides or dimethyl sulfate (B86663), often in the presence of a base. researchgate.net The ratio of N1 to N2 alkylation can be sensitive to the substituents on the indazole ring. thieme-connect.de For instance, the alkylation of 3-methyl-6-nitro-1H-indazole can yield a mixture of 1-methyl and 2-methyl isomers. researchgate.net In some cases, specific reaction conditions can favor the formation of one isomer over the other. For example, using trimethyloxonium (B1219515) tetrafluoroborate (B81430) can lead to regioselective methylation.

N-Acylation: Similar to alkylation, acylation can occur at either the N1 or N2 position. The reaction of an indazole with an acyl chloride or anhydride (B1165640) introduces an acyl group, which can serve as a protecting group or modulate the compound's biological activity. beilstein-journals.org

Electrophilic Aromatic Substitutions (e.g., halogenation, nitration at other positions)

Electrophilic aromatic substitution (EAS) reactions on the indazolone core allow for the introduction of various substituents onto the benzene (B151609) ring. msu.edulibretexts.org The position of substitution is directed by the existing groups on the ring.

Halogenation: Halogenation, such as chlorination or bromination, can be achieved using appropriate halogenating agents and a Lewis acid catalyst. msu.edulibretexts.org The directing effects of the existing substituents will determine the position of the incoming halogen.

Nitration: Further nitration of this compound is possible, although the existing nitro group is strongly deactivating. masterorganicchemistry.com The reaction requires harsh conditions, typically a mixture of concentrated nitric acid and sulfuric acid, and the incoming nitro group will be directed to a meta position relative to the existing one. masterorganicchemistry.comlibretexts.org For example, nitration of a substituted benzene ring already containing a nitro group will direct the second nitro group to the meta position. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Derivatives

Halogenated derivatives of this compound are valuable precursors for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. evitachem.com

Suzuki Coupling: A halogenated indazole derivative can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.net This reaction is widely used to introduce aryl or vinyl groups.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. thieme-connect.com This reaction can be used to introduce alkynyl moieties onto the indazolone scaffold.

These cross-coupling reactions significantly expand the structural diversity of derivatives that can be synthesized from this compound, enabling the exploration of a wider range of chemical space for various applications.

Site-Selective Functionalization at Position 7

The functionalization of the indazole core, particularly at the C7 position, is a key strategy in medicinal chemistry to modulate the biological activity of the resulting compounds. For the this compound scaffold, achieving site-selectivity at position 7 can be challenging due to the electronic effects of the nitro group and the inherent reactivity of the heterocyclic ring system.

Research into the broader field of indole (B1671886) and indazole chemistry provides insights into potential strategies. For instance, rhodium-catalyzed C-H functionalization has been effectively used for the direct C7-alkenylation of N-pivaloylindoles. nih.gov This method demonstrates good to excellent yields with various coupling partners like acrylates and styrenes. nih.gov The N-pivaloyl directing group and the rhodium catalyst are crucial for achieving high regioselectivity. nih.gov Similarly, ruthenium(II)-catalyzed C7 trifluoromethylthiolation and thioarylation of indolines have been developed using bench-stable reagents, resulting in good to excellent yields. chemrxiv.org

In the context of indazoles, palladium-catalyzed cross-coupling reactions are a prominent method for functionalization. researchgate.net Specifically, a regioselective C7-bromination of 4-substituted 1H-indazoles, followed by a Suzuki-Miyaura reaction, has been described. researchgate.net Furthermore, directing groups have been employed to achieve site-selective arylation at the C7 position of indazoles. nih.gov For example, an electron-withdrawing group at the C4 position of 1H-indazole can direct palladium-catalyzed oxidative arylation to the C7 position. researchgate.net These strategies, while not all directly applied to this compound, suggest plausible routes for its C7 functionalization, likely requiring careful selection of directing groups and catalysts to overcome the electronic influence of the nitro group.

Ring-Opening, Ring-Expansion, and Cycloaddition Reactions Involving this compound

The this compound scaffold can participate in a variety of reactions that alter its core structure, including ring-opening, ring-expansion, and cycloaddition reactions.

Ring-Opening Reactions: Indazole rings, particularly when N-protected, can undergo ring-opening reactions under certain conditions. For instance, in the presence of a strong base, N-protected indazoles are susceptible to a ring-opening reaction that results in the formation of ortho-aminobenzonitriles. researchgate.net While this is an undesirable side reaction in some contexts, it represents a potential synthetic pathway to other classes of compounds. The oxidative ring-opening of 3-aminoindazoles to synthesize 2-aminobenzoates has also been reported, demonstrating another facet of indazole ring reactivity. rsc.org

Ring-Expansion Reactions: Ring-expansion reactions offer a pathway to larger heterocyclic or carbocyclic systems. While specific examples for this compound are not prevalent in the reviewed literature, general principles of ring expansion can be considered. chemistrysteps.com Photochemical methods have been used to induce ring expansion of 6- to 8-membered nitrogen heterocycles through a Current time information in Богородский район, RU.nih.gov-sigmatropic rearrangement. rsc.org Other strategies involve strain-release silicon-based cross-coupling to expand rings to 6-, 7-, and 8-membered benzosilacycles or catalytic methods for the expansion of cyclic β-ketoesters to form seven-membered carbocycles. nih.govbohrium.com These methodologies could potentially be adapted for the this compound system to generate novel, larger ring structures. A preliminary study has noted the formation of 6-nitroindazolone from the oxidation of triazinones, which can also lead to ring expansion to azepines. le.ac.uk

Cycloaddition Reactions: The indazole nucleus is a versatile component in cycloaddition reactions. 1,3-dipolar cycloadditions are a powerful tool for constructing five-membered heterocyclic rings. nih.gov For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized through 1,3-dipolar cycloaddition reactions with various dipolarophiles. nih.gov This approach has been used to create novel heterocyclic systems containing both an indazole and an isoxazoline (B3343090), 1,2,3-triazole, or isoxazole (B147169) moiety. nih.gov The regioselectivity of these reactions can often be controlled, for example, by using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to selectively obtain 1,4-disubstituted triazoles. nih.gov The formation of a 3,3-diphenyl-3H-indazole has been reported through an intramolecular [2+3] cycloaddition of a diazo intermediate. beilstein-journals.org

Tautomerism and Isomerism Studies of this compound

The structural diversity of indazole derivatives is significantly influenced by tautomerism.

Keto-Enol Tautomerism Analysis

This compound can theoretically exist in equilibrium with its enol tautomer, 6-nitro-1H-indazol-3-ol. This type of tautomerism involves the migration of a proton and the shifting of a double bond. wikipedia.org Studies on the parent indazolin-3-one have shown that the 3-hydroxy tautomer (enol form) can be the predominant species. researchgate.net Specifically, the 7-nitro derivative of indazolin-3-one was found to exist as the 3-hydroxy tautomer. researchgate.net Computational studies at the GIAO/B3LYP/6-311++G(d,p) level also indicate that in solution, the 1H-indazol-3-ol tautomer is generally favored. researchgate.net This suggests that this compound likely exists in a tautomeric equilibrium where the 6-nitro-1H-indazol-3-ol form plays a significant, if not dominant, role.

Proton Tautomerism (3H- vs. 1H- vs. 2H- Indazol-3-one Forms)

Indazoles are known to exist in different tautomeric forms based on the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. austinpublishinggroup.com The three main tautomers are 1H-indazole, 2H-indazole, and the less common 3H-indazole. chemicalbook.com

For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govacs.org Theoretical calculations and experimental data consistently support the greater stability of the 1H-form in the gas phase, solution, and solid state. researchgate.netsci-hub.se However, the relative stability can be influenced by substituents. While the 1H-tautomer is the most stable in most cases, there are instances where the 2H-tautomer is more stable due to substituent effects. researchgate.net

In the case of this compound, the "3H" designation specifies the position of the double bond within the pyrazole ring, leading to the keto form. The proton tautomerism would involve the migration of the proton from one nitrogen to another, interconverting between 1H, 2H, and potentially other forms in conjunction with the keto-enol equilibrium. The presence of the electron-withdrawing nitro group at the 6-position can influence the electron distribution in the benzene ring and, consequently, the relative stabilities of the different tautomers. nih.gov

Tautomeric FormKey Structural FeatureRelative Stability (General Trend)
1H-Indazole Proton on N1Generally the most stable tautomer. nih.govsci-hub.se
2H-Indazole Proton on N2Generally less stable than the 1H-tautomer. nih.govsci-hub.se
3H-Indazole Indicates a different bonding arrangement in the pyrazole ring, often associated with the keto form of indazolones.Less common than 1H and 2H forms for the parent indazole. chemicalbook.com
Keto Form (e.g., this compound) C=O group at position 3Exists in equilibrium with the enol form.
Enol Form (e.g., 6-Nitro-1H-indazol-3-ol) OH group at position 3Can be the predominant tautomer in some substituted indazolones. researchgate.net

Synthesis of Structurally Related Analogues and Compound Libraries based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the generation of diverse compound libraries for drug discovery.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a medicinal chemistry strategy aimed at identifying novel molecular backbones that retain the biological activity of a known active compound. namiki-s.co.jp This can be achieved through various methods, including heterocycle replacements, ring opening or closure, and computational approaches. namiki-s.co.jpnih.gov Bioisosteric replacement involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.

For the this compound scaffold, scaffold hopping could involve replacing the indazolone core with other bicyclic heterocycles that can mimic its key pharmacophoric features. For example, based on the structures of known kinase inhibitors, novel 1H-indazol-3-amine scaffold derivatives have been designed and synthesized. rsc.org This demonstrates the utility of the indazole scaffold as a template for generating new inhibitors.

Bioisosteric replacement strategies for the this compound could focus on several key areas:

The Nitro Group: This group is a strong electron-withdrawing group and a hydrogen bond acceptor. It could be replaced by other groups with similar electronic properties, such as a cyano or a sulfone group, to explore changes in activity and metabolic stability.

The Indazolone Core: The entire bicyclic system could be replaced by other scaffolds known to be bioisosteres, such as benzimidazoles, indoles, or azaindoles. This can lead to completely new chemical series with potentially improved drug-like properties.

The Phenyl Ring: Substitution patterns on the benzene ring can be altered to explore structure-activity relationships. For instance, new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have been synthesized to mimic the conformation of known colchicine-binding site inhibitors. nih.gov

The synthesis of compound libraries based on the this compound scaffold can be achieved through derivatization at various positions. For example, a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized from 6-nitro-1H-indazole, demonstrating a multi-step synthesis to generate a library of related compounds. scielo.br Similarly, the synthesis of 1-aryl-5-nitro-1H-indazoles showcases another route to a library of derivatives. mdpi.com

Combinatorial Chemistry Approaches

Combinatorial chemistry has emerged as a powerful strategy in drug discovery and materials science for the rapid synthesis of large, diverse libraries of compounds. While dedicated studies focusing exclusively on the combinatorial synthesis of this compound libraries are not extensively documented in publicly available literature, the chemical reactivity of the indazolone core lends itself to such approaches. The principles of combinatorial chemistry can be readily applied to the this compound scaffold to generate a multitude of derivatives for high-throughput screening.

The general strategy for the combinatorial derivatization of this compound would typically involve a solid-phase synthesis approach. In this methodology, the this compound core structure would be immobilized on a solid support, such as a polymer resin. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification being simplified to washing the resin to remove unreacted reagents and soluble by-products.

A plausible combinatorial approach would involve the alkylation or acylation at the N1 and/or N2 positions of the indazolone ring. A library of derivatives could be generated by reacting the resin-bound this compound with a diverse set of building blocks, such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

For instance, a split-and-pool synthesis strategy could be employed. The resin with the immobilized this compound would be divided into several portions. Each portion would then be reacted with a different building block (e.g., a unique alkyl halide for N-alkylation). After the reaction, all the portions would be combined, mixed, and then split again for a subsequent reaction with another set of diverse building blocks. This process allows for the exponential generation of a large library of distinct compounds.

The synthesis of 2-alkyl-1,2-dihydro-3H-indazol-3-ones has been described as being applicable for simple library synthesis in a combinatorial fashion, suggesting the feasibility of such an approach. researchgate.net Although this was mentioned in the context of a different synthetic route, the principle of generating a library of derivatives from a common scaffold is central to combinatorial chemistry.

Below is a hypothetical data table illustrating a combinatorial library that could be generated from this compound using two points of diversification (R1 and R2).

Table 1: Hypothetical Combinatorial Library of this compound Derivatives

Compound ID Scaffold R1 Substituent (at N1) R2 Substituent (at N2)
L1-A1-B1 This compound Methyl Benzyl
L1-A1-B2 This compound Methyl 4-Chlorobenzyl
L1-A1-B3 This compound Methyl 2-Phenylethyl
L1-A2-B1 This compound Ethyl Benzyl
L1-A2-B2 This compound Ethyl 4-Chlorobenzyl
L1-A2-B3 This compound Ethyl 2-Phenylethyl
L1-A3-B1 This compound Propyl Benzyl
L1-A3-B2 This compound Propyl 4-Chlorobenzyl

This table represents a small fraction of the potential library size. By expanding the sets of R1 and R2 building blocks, a vast chemical space can be explored to identify molecules with desired biological or material properties. The final compounds would be cleaved from the solid support for screening. The identity of the active compounds from the library can then be determined using various encoding strategies that are integral to combinatorial chemistry.

Based on the available scientific literature, a detailed article focusing solely on the computational and theoretical investigations of this compound cannot be generated at this time. Extensive searches for specific studies on this compound, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and other computational analyses, did not yield the specific research findings required to populate the requested article structure.

Further research and publication in the field of computational chemistry focusing on this specific molecule are required before a comprehensive and scientifically validated article as outlined can be written.

Computational and Theoretical Investigations of 6 Nitro 3h Indazol 3 One

Prediction of Spectroscopic Signatures (excluding basic identification data)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For 6-Nitro-3H-indazol-3-one and its tautomers, methods like Density Functional Theory (DFT) are employed to forecast a range of spectroscopic signatures.

Theoretical calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org Studies on related nitro-indazole derivatives have successfully utilized DFT functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p) to calculate ¹H and ¹³C NMR spectra. nih.govacs.org The accuracy of these predictions is often enhanced by considering solvent effects, typically through models like the Polarizable Continuum Model (PCM), and by averaging the results over the Boltzmann distribution of the most stable conformers. d-nb.info The presence and position of the electron-withdrawing nitro group significantly influence the electronic environment of the nuclei, causing predictable shifts in the NMR spectrum. nih.gov For instance, carbons and protons in the vicinity of the nitro group are expected to be deshielded and resonate at a lower field (higher ppm).

Vibrational spectra, such as Infrared (IR) and Raman, can also be predicted computationally. By calculating the harmonic vibrational frequencies at a specified level of theory, a theoretical spectrum can be generated. These calculations help in assigning specific vibrational modes to the observed experimental bands. For this compound, key predicted vibrations would include the C=O stretch of the indazolone ring, the symmetric and asymmetric stretches of the NO₂ group, and various C-H and N-H bending and stretching modes.

Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra (UV-Visible). These computations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* or π→π*, which are characteristic of the chromophores present in the molecule.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 6-Nitro-1H-indazol-3-ol Tautomer using the GIAO/DFT Method.

AtomPredicted Chemical Shift (ppm)Notes
H4~8.1Influenced by the adjacent nitro group.
H5~7.9Affected by the fused ring system.
H7~8.5Deshielded due to proximity to both the nitro group and the pyrazole (B372694) ring.
C3a~120Bridgehead carbon.
C4~118Aromatic carbon.
C5~125Aromatic carbon.
C6~145Carbon attached to the nitro group.
C7~110Aromatic carbon.
C7a~140Bridgehead carbon.

Computational Analysis of Tautomeric Equilibria and Energy Barriers

Indazolones, including this compound, can exist in different tautomeric forms, primarily the keto (3H-indazol-3-one) and enol (1H-indazol-3-ol) forms. researchgate.net Computational chemistry is a critical tool for investigating the thermodynamics and kinetics of this tautomerism, providing insights into the relative stability of the tautomers and the energy barriers that separate them. mdpi.com

The relative stability of tautomers is determined by calculating their ground-state energies using quantum mechanical methods like DFT or higher-level ab initio calculations (e.g., MP2). nih.govresearchgate.net Studies on related indazolin-3-ones have shown that the relative stability can be significantly influenced by substituents and the physical phase (gas, solution, or solid state). researchgate.net For the parent indazolin-3-one, the hydroxy tautomer (1H-indazol-3-ol) is often found to be more stable. researchgate.net The electron-withdrawing nitro group at the 6-position is expected to influence the electronic distribution and hydrogen bonding capabilities, thereby affecting the tautomeric equilibrium.

To quantify the equilibrium, the difference in Gibbs free energy (ΔG) between the tautomers is calculated. A negative ΔG indicates that the product tautomer is more stable. These calculations can be performed for the gas phase and can be extended to solution phases using continuum solvation models. researchgate.net

The kinetic aspect of tautomerism is explored by calculating the energy barrier for the proton transfer reaction. This involves locating the transition state (TS) structure on the potential energy surface that connects the two tautomers. The activation energy (Ea) is the energy difference between the transition state and the reactant tautomer. researchgate.net High activation barriers suggest a slow interconversion rate, potentially allowing for the isolation of individual tautomers under certain conditions. For many azoles, the prototropic exchange is rapid in solution on the NMR timescale. mdpi.com

Table 2: Example of Calculated Relative Energies for Tautomers of a Nitro-Indazolone System.

TautomerMethod/Basis SetRelative Energy (kJ/mol) (Gas Phase)Relative Energy (kJ/mol) (Aqueous)
This compound (Keto)B3LYP/6-311++G(d,p)+12.5+8.0
6-Nitro-1H-indazol-3-ol (Enol)B3LYP/6-311++G(d,p)0.0 (Reference)0.0 (Reference)

Note: The values in this table are illustrative and based on trends observed in related systems.

Theoretical Insights into Reaction Mechanisms and Pathways for this compound Transformations

Theoretical chemistry provides indispensable insights into the mechanisms of chemical reactions, allowing for the detailed exploration of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally. wikipedia.orgmdpi.com For transformations involving this compound, computational studies can elucidate its formation and subsequent reactivity.

One area of investigation is the synthesis of the indazolone core. For example, theoretical studies on the reaction of NH-indazoles with formaldehyde (B43269) have determined the mechanism of N-alkylation. nih.govacs.org DFT calculations can map the potential energy surface of the reaction, showing that the mechanism likely involves the neutral indazole reacting with protonated formaldehyde, as it is a much stronger electrophile. acs.org

Another example is the formation of indazolones via photochemical pathways. The synthesis of indazolones from o-nitrobenzyl alcohols and primary amines involves the in-situ generation of a reactive o-nitrosobenzaldehyde intermediate. ucdavis.edu Computational modeling can help to understand the electronic changes during the photochemical excitation and the subsequent steps of intramolecular cyclization and dehydration.

Furthermore, the reactivity of the nitro group itself can be studied. Reductive transformations of nitroaromatic compounds are common synthetic strategies. mit.edu Theoretical investigations can model the step-wise reduction of the nitro group, for example, in catalytic cycles. These models can predict the structures of intermediates (such as nitroso and hydroxylamino species) and the energy barriers for each reduction step, helping to rationalize the reaction conditions required and potential side products. mit.edu By calculating local reactivity descriptors, such as Fukui functions or molecular electrostatic potential (ESP) maps, specific sites of electrophilic or nucleophilic attack on the this compound molecule can be predicted, guiding further synthetic efforts. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for a Key Step in a Transformation Reaction.

Reaction StepComputational MethodCalculated Activation Energy (Ea) (kJ/mol)
Intramolecular Cyclization (Nitroso intermediate -> Dihydroindazolone)DFT (B3LYP/6-31G)65.3
Dehydration (Dihydroindazolone -> Indazolone)DFT (B3LYP/6-31G)42.1

Note: The values in this table are for illustrative purposes to demonstrate the output of mechanistic studies.

Biological Activity and Pre Clinical Mechanistic Elucidation of 6 Nitro 3h Indazol 3 One

In Vitro Enzyme Inhibition Studies

Detailed enzymatic inhibition profiles for 6-Nitro-3H-indazol-3-one are not extensively documented in peer-reviewed publications. Research on related nitroindazole derivatives suggests that this class of compounds can interact with various enzymes, but specific data for this compound is not available.

Kinase Inhibition Profiles and Selectivity

There is no specific data available in the scientific literature detailing the kinase inhibition profile or selectivity of this compound. However, the indazole scaffold is recognized as a "hinge-binding" motif and is a component of numerous kinase inhibitors. For instance, derivatives of 5-nitro-1,2-dihydro-3H-indazol-3-one have been noted for their potential to inhibit kinases involved in cell signaling. Other substituted indazoles have been developed as potent inhibitors of kinases such as Akt and VEGFR-2.

Protease and Reductase Modulation

Specific studies on the modulatory effects of this compound on proteases and reductases are not found in the current body of scientific literature. Research on other nitro-substituted indazoles has shown activity against enzymes like trypanothione (B104310) reductase in parasites. For example, derivatives of 3-chloro-6-nitro-1H-indazole were investigated for their inhibitory action on Leishmania trypanothione reductase.

Investigations against Other Enzyme Targets (e.g., PARP, DNA gyrase)

There are no specific published studies on the inhibitory activity of this compound against Poly (ADP-ribose) polymerase (PARP) or DNA gyrase. While various indazole derivatives have been explored as PARP inhibitors and DNA gyrase inhibitors, this specific compound has not been the subject of such investigations in the available literature.

Cellular Assays and Phenotypic Screening

Information regarding the effects of this compound in cellular models is not available in published research. Studies have been conducted on various derivatives, highlighting the potential of the nitroindazole core, but data for the parent compound is lacking.

Cytotoxicity and Antiproliferative Effects in Established Cell Lines

No data is available on the cytotoxic or antiproliferative effects of this compound in established cancer cell lines or primary cell cultures. In contrast, certain derivatives of 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole have demonstrated antiproliferative activity, with IC₅₀ values in the low micromolar range against the NCI-H460 lung carcinoma cell line.

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

There are no specific studies demonstrating that this compound induces apoptosis or modulates the cell cycle in cellular models. Research on related compounds, such as derivatives of 5-nitro-1,2-dihydro-3H-indazol-3-one, has suggested that the nitro group can induce the generation of reactive oxygen species, leading to apoptosis in parasites. Other indazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. However, these findings are not directly attributable to this compound.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific published research on the biological activities of the chemical compound This compound . The detailed experimental data required to thoroughly address the requested topics of cellular antimicrobial activity, immunomodulatory effects, and neuroprotective potential for this specific molecule are not present in the public domain.

While the broader class of indazole and nitroindazole derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities, these findings cannot be directly and exclusively attributed to this compound without specific studies on this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this compound due to the absence of dedicated research data. An article on this specific compound would lack the detailed research findings and data tables requested.

For context, related nitroindazole compounds have shown some biological promise in initial studies:

Derivatives such as 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles have been synthesized and evaluated for their antiproliferative effects against cancer cell lines and for antibacterial properties. mdpi.comresearchgate.net

A series of 3-chloro-6-nitro-1H-indazole derivatives were investigated for their antileishmanial activity. nih.gov

Compounds with a 5-nitro-indazole core have been explored for their potential as neuroprotective and anti-inflammatory agents in the context of Alzheimer's disease research. nih.govresearchgate.net

These examples highlight the potential of the nitroindazole scaffold in medicinal chemistry. However, without direct experimental evidence for this compound, any discussion of its specific biological activities, structure-activity relationships, or mechanism of action would be speculative and would not meet the required standards of scientific accuracy.

Molecular Mechanism of Action (MOA) Elucidation in Biological Systems (in vitro, cell-based)

Identification of Molecular Targets and Downstream Signaling Pathways

There is no specific information available in the reviewed literature that identifies the molecular targets or elucidates the downstream signaling pathways directly modulated by this compound.

For context, studies on related nitroindazole derivatives have shown various biological activities, suggesting potential, though unconfirmed, areas for future investigation. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been explored for their antileishmanial properties, with molecular docking studies suggesting Leishmania trypanothione reductase as a possible target. nih.gov Other research on different indazole structures points to activities like anticancer, antimicrobial, and anti-inflammatory effects, each implying different potential protein targets and pathways. nih.govnih.govresearchgate.net For example, some 6-nitro-benzo[g]indazole derivatives have demonstrated antiproliferative activity against lung carcinoma cells, although their specific molecular target was not identified as tubulin. nih.govmdpi.com Similarly, derivatives of 2,3-Dimethyl-6-nitro-2H-indazole are thought to interact with molecular targets through redox reactions involving the nitro group, but these targets remain to be precisely identified.

However, it is crucial to emphasize that these findings relate to structurally distinct derivatives, and no direct molecular targets for this compound have been reported.

Protein-Ligand Interaction Studies (e.g., biochemical binding assays, reporter gene assays)

Detailed protein-ligand interaction studies, such as biochemical binding assays, for this compound are not described in the current body of scientific literature. While molecular docking has been used to predict the binding modes of related compounds like 3-chloro-6-nitro-1H-indazole derivatives with specific enzymes, similar computational or experimental binding data for this compound is not available. nih.gov

Furthermore, there are no published studies that utilize reporter gene assays to investigate the effect of this compound on specific signaling pathways. Reporter gene assays are common tools for measuring the activation or repression of a gene in response to a chemical compound, providing insights into the compound's mechanism of action. promega.comnih.govthermofisher.combmglabtech.com These assays typically involve linking a promoter sequence of interest to a reporter gene (like luciferase or β-galactosidase) and measuring the reporter's expression. promega.comnih.govbioassaysys.com The absence of such studies for this compound means its influence on transcription factor activity and cell signaling pathways remains uncharacterized.

Pathway Analysis through Gene Expression or Proteomic Profiling in Cell Lines

A search of scientific databases yields no studies on gene expression or proteomic profiling in cell lines treated with this compound. Such analyses are powerful techniques for understanding the broader biological impact of a compound by measuring changes in mRNA levels (gene expression) or protein abundance (proteomics). nih.gov

While proteomic approaches have been used to understand the mechanisms of other complex molecules, including metal-based drugs containing indazole ligands, this methodology has not been applied to this compound. nih.gov For instance, a study on a therapeutic indazole derivative, DG167 (a 6-amino-1-methyl-lH-indazole derivative), used gene expression profiling to understand its synergistic effects with other drugs, revealing distinct cellular responses. google.com However, this data is specific to DG167 and cannot be extrapolated to this compound.

Data Table: Status of Mechanistic Studies for this compound

Study Type Finding for this compound
Molecular Target Identification No data available
Downstream Signaling Pathway Analysis No data available
Biochemical Binding Assays No data available
Reporter Gene Assays No data available
Gene Expression Profiling No data available

Bio-conjugation Strategies for this compound as a Chemical Probe

There is currently no information in the scientific literature describing bio-conjugation strategies specifically for this compound to develop it as a chemical probe. Chemical probes are essential tools for studying biological systems, and their development often involves linking a small molecule to a reporter tag (like a fluorophore or biotin) through a chemical linker.

General bio-conjugation methods exist, such as those exploiting the reactivity of o-nitrobenzyl alcohol (o-NBA) derivatives in light-induced reactions with primary amines, a technique known as PANAC photoclick chemistry. acs.org Other strategies involve the use of maleimides for linking to biomolecules. However, the application of these or other specific strategies to functionalize this compound has not been reported. The synthesis of such a probe would first require the identification of a specific biological target to ensure its utility. Given the lack of identified targets for this compound, the development of a corresponding chemical probe is not yet feasible.

Applications and Technological Significance of 6 Nitro 3h Indazol 3 One

Role as a Versatile Building Block in Complex Organic Synthesis

The 6-nitroindazole (B21905) framework is a highly functionalized scaffold that serves as a starting point for the construction of more elaborate molecular architectures. Its utility stems from the multiple reactive sites on the molecule, including the nitro group, the N-H protons of the pyrazole (B372694) ring, and the potential for substitution on the benzene (B151609) ring, which can be strategically manipulated to build complex heterocyclic systems.

The 6-nitroindazole core is a foundational component in the synthesis of diverse and complex heterocyclic systems. Chemists utilize it as a starting material to construct molecules that incorporate additional rings, such as isoxazolines, triazoles, and azetidinones. nih.govscielo.br A common strategy involves the conversion of the 3-hydroxy group (in the indazol-3-one tautomer) to a better leaving group, such as a chlorine atom, to form 3-chloro-6-nitro-1H-indazole. This activated intermediate is highly susceptible to nucleophilic substitution and cycloaddition reactions. nih.gov

For instance, researchers have successfully synthesized novel isoxazoline (B3343090) and 1,2,3-triazole derivatives by reacting 3-chloro-6-nitro-1H-indazole with various dipolarophiles. nih.gov These 1,3-dipolar cycloaddition reactions can proceed with high regioselectivity, allowing for precise control over the final molecular structure. nih.gov The resulting products are complex molecules where the 6-nitroindazole moiety is linked to another heterocyclic ring, creating systems with potential applications in medicinal chemistry. nih.gov

Another synthetic route involves the reaction of 6-nitro-1H-indazole with formaldehyde (B43269) in an acidic medium to yield (6-nitro-1H-indazol-1-yl)methanol. acs.org This product serves as a key intermediate, enabling further functionalization at the N1 position of the indazole ring. acs.org Similarly, N-alkylation using reagents like 1-bromo-2-chloroethane (B52838) or propargyl bromide introduces functional handles that can be used to build larger structures, such as 2-azetidinone derivatives or molecules suitable for click chemistry. scielo.brresearchgate.net

The following table summarizes representative heterocyclic systems synthesized from 6-nitroindazole derivatives.

Starting MaterialReagent(s)Resulting HeterocycleReference
3-Chloro-6-nitro-1H-indazoleAllyl derivative, Nitrile oxideIsoxazoline-6-nitro-1H-indazole nih.gov
3-Chloro-6-nitro-1H-indazoleAzide derivative, CuI catalyst1,2,3-Triazolylmethyl-6-nitro-1H-indazole nih.gov
6-Nitro-1H-indazole1-Bromo-2-chloroethane, Hydrazine1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}hydrazone scielo.br
6-Nitro-1H-indazoleFormaldehyde, HCl(6-Nitro-1H-indazol-1-yl)methanol acs.org

This table is interactive. Click on the headers to sort the data.

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigid, bicyclic structure of 6-nitro-3H-indazol-3-one serves as a robust scaffold upon which various functional groups can be appended to mimic the spatial and electronic features of natural products or other biologically active molecules.

While not a direct mimic of a specific natural product, the 6-nitroindazole core is used to design compounds that engage with biological pathways. For example, derivatives of 6-nitro-1H-indazole have been synthesized and investigated for their antileishmanial activity. nih.gov In these studies, the indazole unit acts as the core structure, which is then decorated with other heterocyclic moieties like triazoles and isoxazoles to optimize binding to parasite-specific enzymes, such as trypanothione (B104310) reductase. nih.gov This approach of using a stable, synthetically accessible core to generate libraries of compounds for biological screening is a cornerstone of modern drug discovery and mirrors the strategy of using natural product scaffolds as inspiration.

Exploration in Materials Science

The electronic properties of this compound, primarily dictated by the electron-withdrawing nitro group and the π-conjugated indazole system, make it an attractive candidate for applications in materials science. Researchers have explored its use in the development of dyes, optoelectronic components, and functional polymers.

Indazolone derivatives are recognized as intermediates in the synthesis of dyes and pigments. dyestuffintermediates.comdyestuffintermediates.com The chromophoric system of the 6-nitroindazole core gives rise to color and allows for the tuning of its optical properties through chemical modification.

A key property observed in derivatives of nitroindazoles is solvatochromism, where the color of the compound changes depending on the polarity of the solvent. semanticscholar.org This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. For example, fluorescent derivatives of nitroindazoles exhibit a red shift (a shift to longer wavelengths) in their emission spectra as the solvent polarity increases, indicating a stabilization of the more polar excited state. semanticscholar.org This property is valuable for creating chemical sensors that can report on the polarity of their local environment. Additionally, certain indazole derivatives have been shown to exhibit photochromism, the reversible transformation between two forms having different absorption spectra upon exposure to light. researchgate.netresearchgate.net

The indazole ring system is a component of many fluorescent molecules, and the introduction of a nitro group can be used to modulate these properties. liskonchem.comsocietechimiquedefrance.fr While the nitro group itself often quenches fluorescence, its chemical reduction to an amino group can restore or "turn on" strong fluorescence. This "off-on" switching mechanism is the basis for creating fluorescent probes for specific analytes or biological environments. For instance, this principle is used in designing probes for detecting hypoxic (low oxygen) conditions in cancer cells, where nitroreductase enzymes that are overexpressed in such environments reduce the nitro group, triggering a fluorescent signal. nih.gov

Furthermore, synthetic modification of the 6-nitroindazole core can lead to new, highly fluorescent materials. By reacting nitroindazole derivatives with arylacetonitriles, researchers have synthesized novel heterocyclic systems, such as 3H-pyrazolo[4,3-a]acridin-11-carbonitriles, which exhibit strong fluorescence. semanticscholar.orgresearchgate.net These materials display significant quantum yields and their emission color can be tuned by altering the substituents on the molecule and by the choice of solvent. semanticscholar.org Such tunable light-emitting materials are of interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent labels in bio-imaging. societechimiquedefrance.fr

The table below details the photophysical properties of a fluorescent compound derived from a nitroindazole precursor, demonstrating the effect of solvent polarity on its emission.

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
Cyclohexane2.040948677
Dioxane2.242051292
Chloroform4.8425528103
Acetonitrile (B52724)37.5429565136
Methanol32.7429572143

Data adapted from studies on 8-Methoxy-3-methyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile. semanticscholar.org This table is interactive.

The 6-nitroindazole moiety can be incorporated into polymers to impart specific functions. This is typically achieved by first synthesizing a 6-nitroindazole derivative that contains a polymerizable group, which then acts as a monomer.

For example, the synthesis of 1-allyl-6-nitro-1H-indazole and 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole introduces terminal alkene (-CH=CH₂) and alkyne (-C≡CH) groups, respectively. researchgate.netresearchgate.net These functional groups are versatile handles for polymerization. The allyl group can participate in radical polymerization or olefin metathesis, while the terminal alkyne is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. By using these monomers, polymer chains can be synthesized with pendant 6-nitroindazole units, potentially creating materials with tailored refractive indices, electronic properties, or chemical sensing capabilities.

Potential in Agrochemical Development

The indazole ring system is a recognized pharmacophore in the agrochemical industry, with derivatives showing promise as herbicides, fungicides, and insecticides. academicdirect.orgacademicdirect.org The 6-nitroindazole backbone, in particular, serves as a valuable starting point for the synthesis of new crop protection agents.

Research has shown that various indazole derivatives possess significant biological activities relevant to agriculture. academicdirect.org For instance, certain nitroindazoles are reported to function as fungicides and plant growth regulators. medcraveonline.com The herbicidal potential of this class of compounds is particularly noteworthy. A European patent describes arylindazole derivatives with excellent herbicidal activity. epo.org Further studies have focused on creating novel 6-indazolyl-2-picolinic acids through scaffold hopping, resulting in molecules with potent herbicidal effects against various weeds, including Amaranthus retroflexus and Chenopodium album. mdpi.com Another synthetic route has produced thiazolidine (B150603) derivatives of 6-nitroindazole, which have also been investigated for herbicidal properties. academicdirect.org

While direct insecticidal data on this compound is limited, the broader class of nitrogen-containing heterocycles, such as pyrazoles, offers a strong precedent. The well-known insecticide Fipronil is an N-aryl pyrazole that functions by blocking GABA receptors in insects. conicet.gov.ar This mode of action highlights the potential for similarly structured indazole compounds to be developed as novel insecticides. The structural similarity suggests that the 6-nitroindazole scaffold could be functionalized to interact with insect-specific biological targets.

Table 1: Examples of Indazole Derivatives and their Agrochemical Potential

Derivative Class Target Application Observed Activity/Potential Reference(s)
Arylindazole Derivatives Herbicide Displayed excellent herbicidal activity against various weeds. epo.org
6-Indazolyl-2-picolinic Acids Herbicide Showed potent post-emergence herbicidal effects on broadleaf weeds. mdpi.com
Thiazolidine Derivatives of 6-Nitroindazole Herbicide, Fungicide Investigated for broad agrochemical applications. academicdirect.org
Nitroindazoles Fungicide, Plant Growth Regulator General utility in controlling fungal pathogens and modulating plant growth. medcraveonline.com
N-Aryl Pyrazole Analogs Insecticide The related pyrazole scaffold shows high efficacy (e.g., Fipronil), suggesting potential for indazole-based insecticides. conicet.gov.ar

Application as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules used to study and manipulate biological systems and are essential tools for understanding protein function and cellular pathways. The 6-nitroindazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity, making it an excellent starting point for developing potent and selective chemical probes.

A significant application of nitroindazole derivatives is as enzyme inhibitors. 6-Nitroindazole itself is recognized as an inhibitor of nitric oxide synthase (NOS), with a degree of selectivity for the neuronal isoform (nNOS). This property allows researchers to use it as a probe to investigate the role of nitric oxide signaling in the central nervous system, which is implicated in neurodegenerative conditions like Parkinson's and Alzheimer's disease.

Furthermore, derivatives of the isomeric 5-nitroindazole (B105863) have been extensively developed as probes to study and combat Chagas disease, caused by the parasite Trypanosoma cruzi. mdpi.com The mechanism of action is believed to involve the reduction of the nitro group within the parasite, generating reactive oxygen species that lead to cellular damage and apoptosis. mdpi.com This makes nitroindazole derivatives powerful tools for dissecting the parasite's redox biology and for screening new anti-parasitic drug candidates. The indazole core is also frequently used in fragment-based drug discovery (FBDD) to develop inhibitors for protein kinases, which are crucial regulators of cell signaling.

Table 2: 6-Nitroindazole Derivatives as Chemical Probes

Compound/Derivative Biological Target/Pathway Area of Research Reference(s)
6-Nitroindazole Nitric Oxide Synthase (nNOS) Neuroscience, Neurodegeneration
5-Nitroindazolin-3-one Derivatives Trypanosoma cruzi Nitroreductases (NTRs) Parasitology, Chagas Disease mdpi.com
3-Bromo-7-nitroindazole General Cell Signaling Pathways Drug Discovery, Inflammation ontosight.ai
General Indazole Scaffolds Protein Kinases Oncology, Fragment-Based Drug Discovery

Design of New Ligands for Catalysis

The ability of heterocyclic compounds to coordinate with metal ions makes them valuable ligands in catalysis. The this compound structure, with its multiple nitrogen atoms and exocyclic oxygen, possesses the necessary features to act as a chelating agent, forming stable complexes with transition metals. openmedscience.comebsco.com These metal complexes can function as highly efficient catalysts.

A significant area of development is in asymmetric catalysis, where chiral ligands are used to synthesize enantiomerically pure compounds. Researchers have designed novel chiral-at-metal catalysts using indazole-containing ligands. For example, bis-cyclometalated iridium(III) and rhodium(III) complexes have been synthesized using 2-phenyl-2H-indazole derivatives as ligands. mdpi.comnih.gov These complexes, which are chiral due to the arrangement of ligands around the central metal atom, have proven effective in catalyzing enantioselective reactions such as Friedel-Crafts additions and visible-light-induced cyanoalkylations with high yields and enantioselectivities. nih.govacs.org

The indazole core acts as a bidentate ligand, binding to the metal center through a nitrogen atom and a carbon atom from the phenyl ring, creating a stable cyclometalated structure. mdpi.comnih.gov The electronic properties of the indazole ring, influenced by substituents like the nitro group, can be tuned to modulate the catalytic activity and selectivity of the metal complex. The formation of heterobinuclear transition metal complexes with 5-nitroindazole has also been reported, highlighting the versatility of this scaffold in constructing complex catalytic architectures.

Table 3: Indazole-Based Ligands in Catalysis

Ligand/Catalyst Type Metal Center Type of Catalysis Example Reaction Reference(s)
Bis-cyclometalated 2-phenyl-2H-indazole Iridium(III) Asymmetric Lewis Acid Catalysis Enantioselective conjugate addition of indole (B1671886). mdpi.comnih.gov
Bis-cyclometalated 2-phenyl-2H-indazole Rhodium(III) Asymmetric Photoredox Catalysis Enantioselective α-cyanoalkylation. nih.gov
5-Nitroindazole Various Transition Metals (Mn, Co, Ni, Cu, Fe) General Catalysis / Magnetic Materials Formation of heterobinuclear complexes.

Utility as an Analytical Reagent

In analytical chemistry, reagents are sought that can react selectively with an analyte to produce a signal that is easily measured. This compound has properties that make it a potential candidate for use as both a complexing agent and a derivatization agent for chromatography.

As a complexing agent, its ability to chelate metal ions can be exploited for the quantification or sequestration of metals. openmedscience.com In techniques like complexometric titration, a chelating agent is used to determine the concentration of a metal ion in a solution. The formation of a colored complex between the nitroindazole ligand and a metal could allow for colorimetric determination.

More significantly, the scaffold is well-suited for use as a derivatization reagent in chromatography, particularly High-Performance Liquid Chromatography (HPLC). sci-hub.semdpi.com Derivatization is the process of chemically modifying an analyte to enhance its detection or improve its separation from other components. mdpi.com The 6-nitroindazole core contains a strong chromophore (the nitroaromatic system), which would significantly enhance the ultraviolet (UV) absorbance of any analyte it is attached to, thereby lowering detection limits. researchgate.net The indazolone ring also contains a reactive N-H group that can be used to covalently link the reagent to analytes containing functional groups like carboxylic acids or isocyanates. This pre-column or post-column modification can make analytes that are otherwise difficult to detect (due to a lack of a chromophore) readily quantifiable by standard UV detectors in HPLC.

Table 4: Potential of this compound as a Derivatization Agent

Target Analyte Functional Group Potential Reaction Site on Indazolone Benefit for Analysis
Carboxylic Acids, Acid Chlorides N-H group (forming an amide bond) Enhanced UV detection, improved chromatographic retention.
Isocyanates N-H group (forming a urea (B33335) linkage) Stabilizes reactive analyte, enhances UV detection.
Aldehydes, Ketones Potential for condensation reactions Introduces a strong chromophore for enhanced detection.
Alkyl Halides N-alkylation at the indazole nitrogen Covalent tagging for improved sensitivity and selectivity.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Nitro 3h Indazol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the atomic arrangement and chemical environment within the molecule.

High-Resolution NMR for Structural Elucidation (¹H, ¹³C, ¹⁵N)

High-resolution 1D NMR experiments are the initial step in characterizing 6-Nitro-3H-indazol-3-one.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring. The position of the nitro group at C6 significantly influences the chemical shifts of the protons at C4, C5, and C7. Due to the electron-withdrawing nature of the nitro group and the carbonyl group, these aromatic protons would likely appear in the downfield region of the spectrum. The presence of a labile proton on one of the nitrogen atoms (N1 or N2) would give rise to a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, this would include the carbons of the benzene (B151609) ring and the pyrazole (B372694) ring, including the carbonyl carbon (C3). The C3 carbon would be expected to have a characteristic chemical shift in the range of 160-165 ppm, typical for a carbonyl group in a five-membered heterocyclic ring. The carbon atom attached to the nitro group (C6) would also exhibit a specific chemical shift influenced by the strong deshielding effect of the nitro substituent.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the chemical environment of the nitrogen atoms in the indazole ring. The chemical shifts of N1, N2, and the nitrogen of the nitro group would be distinct, offering valuable data for confirming the tautomeric form and electronic structure. For related nitroaromatic compounds, ¹⁵N chemical shifts are sensitive to the electronic effects of substituents.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative, based on data from analogous compounds, as specific experimental data for this compound is not readily available.)

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
H4~8.0-8.2 (d)~115-120
H5~7.5-7.7 (d)~120-125
H7~8.3-8.5 (s)~110-115
NHVariable (broad s)-
C3-~160-165
C3a-~115-120
C4-~115-120
C5-~120-125
C6-~140-145
C7-~110-115
C7a-~145-150

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Dynamics

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, for instance, between H4 and H5, helping to assign these signals definitively. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). guidechem.com This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can be useful for determining the conformation and for differentiating between isomers.

Variable Temperature NMR for Tautomeric Equilibria and Conformational Studies

Indazolones can exist in different tautomeric forms, such as the keto (3H-indazol-3-one) and enol (1H-indazol-3-ol) forms. Variable temperature (VT) NMR is a powerful technique to study such dynamic equilibria. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal multiplicities that can indicate the presence of multiple tautomers and allow for the determination of the thermodynamic parameters of their interconversion. If this compound exists in equilibrium with its tautomer, VT-NMR could potentially be used to identify and quantify each species.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. rsc.orgbeilstein-journals.org For this compound (C₇H₅N₃O₃), HRMS would be able to confirm its elemental composition by providing an exact mass that can be distinguished from other molecules with the same nominal mass. This is a critical step in the definitive identification of the compound.

Expected HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺180.0355
[M+Na]⁺202.0174
[M-H]⁻178.0202

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the molecular ion [M+H]⁺ of this compound) and its subsequent fragmentation to produce a spectrum of product ions. beilstein-journals.org The fragmentation pattern is characteristic of the molecule's structure and can be used to:

Elucidate the structure: The fragmentation pathways can reveal the connectivity of the molecule. For instance, the loss of the nitro group (NO₂) or carbon monoxide (CO) would produce characteristic fragment ions.

Differentiate isomers: Different isomers of nitroindazolone would likely produce different fragmentation patterns, allowing for their distinction. For example, 5-nitro- and 7-nitro-indazolone would be expected to show different fragmentation pathways compared to the 6-nitro isomer due to the different positions of the nitro group on the aromatic ring. Analysis of these fragments provides a fingerprint for the specific isomer.

Application in Reaction Monitoring and Purity Assessment

The synthesis of this compound and its derivatives requires careful monitoring to ensure the desired product is formed with high purity. liskonchem.com Several analytical techniques are indispensable for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. liskonchem.commdpi.com By employing a suitable stationary phase, such as C18, and a gradient mobile phase, typically a mixture of acetonitrile (B52724) and water, separation of the target compound from starting materials, byproducts, and intermediates can be achieved. mdpi.com The purity is often determined to be greater than 95% for use in further applications. mdpi.com Thin-layer chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of a reaction in real-time. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural verification and purity analysis. liskonchem.com The chemical shifts and coupling constants of the protons and carbons in the this compound molecule provide a unique fingerprint, allowing for the identification of the compound and any impurities present. nih.govscielo.br For instance, in derivatives of 6-nitro-1H-indazole, the position of substituents can be confirmed by the characteristic signals in the NMR spectrum. scielo.br

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of this compound and its derivatives. beilstein-journals.org This technique provides a precise mass measurement, which helps to definitively identify the compound. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the functional groups present in the molecule, such as the carbonyl (C=O) stretch, which is characteristic of the indazolone ring, and the nitro (NO₂) group vibrations. liskonchem.com

During synthesis, particularly in reactions involving alkylation or other modifications, the formation of isomers is a common challenge. For example, the alkylation of related nitroindazole systems can lead to different regioisomers. Chromatographic techniques like column chromatography are employed to separate these isomers, and their distinct spectroscopic signatures in NMR and MS are used for validation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not widely reported, analysis of closely related indazole derivatives provides significant insights into the expected structural features. vulcanchem.com

Elucidation of Molecular Conformation and Stereochemistry

The crystal structure of a molecule reveals its conformation and stereochemistry. For instance, in derivatives of 3H-indazole, X-ray analysis has confirmed the 3,3-disubstituted indazole core structure, resolving ambiguities that could not be definitively determined by NMR alone. beilstein-journals.org The indazole ring system in such compounds is often found to be nearly planar. iucr.org In more complex derivatives, such as those with additional fused rings, X-ray crystallography helps to determine the relative stereochemistry of chiral centers. mdpi.com

Co-crystallization with Biological Targets (if applicable, for molecular interaction studies)

UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide information about the electronic properties of a molecule.

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of a compound is determined by the electronic transitions that can occur when it absorbs light. The indazole ring system, along with the nitro group, constitutes the primary chromophore in this compound. The absorption maxima (λmax) in the UV-Vis spectrum correspond to π → π* and n → π* transitions within this chromophoric system. science-softcon.de The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of other substituents on the indazole ring.

Some indazole derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. acs.org The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure. acs.org For example, the introduction of certain electron-donating or electron-withdrawing groups can lead to a bathochromic (red) shift in the emission wavelength and an increase in the fluorescence quantum yield. acs.org The study of the UV-Vis and fluorescence properties of this compound and its analogs is important for applications in areas such as fluorescent probes and materials science. liskonchem.comsemanticscholar.org

Quenching Studies and Environmental Probing

The nitro group (NO₂) is well-established as a potent fluorescence quencher. nih.gov This characteristic stems from its strong electron-withdrawing nature, which can introduce efficient non-radiative decay pathways for excited-state fluorophores. nih.govrsc.org Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by interaction with other chemical species, known as quenchers. edinst.com This phenomenon can occur through various mechanisms, including energy transfer or charge transfer from the excited molecule to the quencher. edinst.com

Given the structure of this compound, which contains a nitroaromatic system, it is expected to act as a fluorescence quencher. nih.govedinst.com This property opens up possibilities for its use in environmental probing and sensing applications. For instance, electron-rich aromatic compounds can serve as fluorescent probes for detecting electron-deficient nitroaromatics. rsc.org Conversely, a molecule like this compound could potentially be used as a quencher in sensor assemblies designed to detect specific analytes. An interaction between the indazolone and an analyte could disrupt the quenching mechanism, leading to a "turn-on" fluorescence signal. While specific studies employing this compound as an environmental probe are not extensively documented, the known behavior of nitroaromatics provides a strong theoretical basis for such applications. rsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

For this compound, IR and Raman spectra would provide clear signatures for its key structural features. The nitro group is particularly conspicuous, exhibiting two strong and characteristic stretching bands. spectroscopyonline.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign vibrational modes accurately. mdpi.comscifiniti.com

Below is a table of expected vibrational frequencies for the primary functional groups in this compound, based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
Nitro (NO₂)Asymmetric Stretch~1550IR (Strong)
Nitro (NO₂)Symmetric Stretch~1350IR (Strong)
Carbonyl (C=O)Stretch1650 - 1750IR (Strong)
Amine (N-H)Stretch3100 - 3400IR (Medium, Broad)
Aromatic C-HStretch3000 - 3100IR/Raman (Variable)
Aromatic C=CRing Stretch1400 - 1600IR/Raman (Variable)

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of components from a mixture. For a compound like this compound, various chromatographic methods are essential throughout its synthesis and characterization.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and for quantitative analysis. For nitroindazole derivatives, reverse-phase (RP) HPLC is commonly employed. mdpi.comsielc.comsielc.com In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.

A typical HPLC method for analyzing this compound or related compounds would involve a gradient elution using a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid or phosphoric acid to improve peak shape. mdpi.comsielc.comsielc.com

UV-Vis Detection: Nitroaromatic compounds, including nitroindazoles, strongly absorb ultraviolet and visible light, making UV-Vis detection highly effective. uantwerpen.be A photodiode array (PDA) detector can capture the entire UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. mdpi.comcsic.es

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides definitive structural information by measuring the mass-to-charge ratio of the eluted compounds. mdpi.comcsic.es This allows for unambiguous confirmation of the target molecule's identity and the characterization of any impurities or byproducts.

ParameterTypical Condition for Nitroindazole Analysis
ColumnReverse-Phase C18 (e.g., 15 cm x 4.6 mm, 5 µm) mdpi.com
Mobile PhaseAcetonitrile and Water (with 0.1% Formic or Phosphoric Acid) mdpi.comsielc.com
ElutionGradient (e.g., 30-95% Acetonitrile over 10 min) mdpi.comcsic.es
DetectionUV-Vis (PDA) and/or Mass Spectrometry (MS) mdpi.comcsic.es
Purity Assessment>95% area is a common benchmark mdpi.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively for monitoring the progress of chemical reactions and for preliminary purity checks. umass.eduannamalaiuniversity.ac.in In the synthesis of nitroindazoles, TLC on silica (B1680970) gel plates is routinely used to track the consumption of reactants and the formation of products. mdpi.comnih.gov The components are separated based on their differential partitioning between the polar silica gel stationary phase and a less polar mobile phase (eluent), typically a mixture like hexane (B92381) and ethyl acetate (B1210297). Spots are commonly visualized under UV light (254 nm), where aromatic compounds like indazoles are readily apparent. mdpi.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature and potential for hydrogen bonding, GC could be employed to analyze more volatile precursors or derivatives. It is also a standard method for determining the presence of residual solvents from the synthesis process.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometric Detection

Electrochemical Characterization for Redox Properties (e.g., cyclic voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules. CV studies on nitroaromatic compounds provide insight into their electronic structure and reactivity. For nitroindazoles, the primary electrochemical process observed is the reduction of the nitro group. arabjchem.orguchile.cl

Studies on 5- and 6-nitroindazoles have shown that these compounds undergo a reduction process corresponding to the generation of a nitro-anion radical species. arabjchem.orguchile.clmdpi.com The potential at which this reduction occurs is influenced by the molecular structure, including the position of substituents on the indazole ring. mdpi.com Cyclic voltammetry experiments can reveal the reversibility of this redox process and provide information on the stability of the resulting radical anion. uchile.cl In some cases, particularly with N-H indazoles, CV data has suggested the formation of dimers. arabjchem.orgresearchgate.net The electrochemical behavior of this compound is expected to be dominated by the reduction of its nitro group, providing a characteristic voltammetric signature.

Compound TypeObserved Redox ProcessTechniqueKey Findings
5-Nitroindazolin-3-onesFormation of nitro-anion radicalCyclic Voltammetry (CV)Reversible one-electron reduction wave observed. mdpi.com
6-NitroindazolesReduction of NO₂ groupCyclic Voltammetry (CV)Electronic distribution affects reduction potential. arabjchem.org
N-H NitroindazolesDimerization upon reductionCyclic Voltammetry (CV)Evidence of dimer formation in CV data. arabjchem.orgresearchgate.net
3-Iodo-5-nitro-indazole derivativesAnodic shift in oxidation potentialCyclic Voltammetry (CV)Indicates stabilization of the highest occupied molecular orbital (HOMO).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.